molecular formula C14H11FN4O2S B5850174 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole

Cat. No.: B5850174
M. Wt: 318.33 g/mol
InChI Key: HIDPUXQIPCYKOU-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: is a chemical compound with the molecular formula C14H11FN4O2S and a molecular weight of 318.3261 g/mol . This compound features a tetrazole ring, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a involving an azide and a nitrile compound.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like .

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: can be compared with other similar compounds such as:

  • 5-[(4-Chlorophenyl)sulfonylmethyl]-1-phenyltetrazole
  • 5-[(4-Bromophenyl)sulfonylmethyl]-1-phenyltetrazole
  • 5-[(4-Methylphenyl)sulfonylmethyl]-1-phenyltetrazole

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the fluorine atom in This compound imparts unique properties such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDPUXQIPCYKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327086
Record name 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898653-16-2
Record name 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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